molecular formula C21H17N5O2 B5571487 2-(benzotriazol-2-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

2-(benzotriazol-2-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

Cat. No.: B5571487
M. Wt: 371.4 g/mol
InChI Key: MDEOSIWJWXWFEV-HYARGMPZSA-N
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Description

2-(benzotriazol-2-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of UV stabilization, where they are used to protect materials from the harmful effects of ultraviolet radiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzotriazol-2-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide typically involves the condensation of benzotriazole with an appropriate aldehyde or ketone, followed by the introduction of an acetamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(benzotriazol-2-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(benzotriazol-2-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the production of plastics, coatings, and other materials that require UV protection.

Mechanism of Action

The mechanism of action of 2-(benzotriazol-2-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the underlying material from UV-induced damage. The molecular targets and pathways involved in this process include the stabilization of free radicals and the prevention of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328): Another benzotriazole derivative used as a UV stabilizer.

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol: Similar in structure and function, used in various industrial applications.

Uniqueness

2-(benzotriazol-2-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide is unique due to its specific molecular structure, which provides enhanced UV stabilization properties compared to other benzotriazole derivatives. Its ability to form stable complexes with various substrates makes it particularly effective in protecting materials from UV degradation.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c27-21(15-26-24-19-11-4-5-12-20(19)25-26)23-22-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-14H,15H2,(H,23,27)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEOSIWJWXWFEV-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CN3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CN3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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